molecular formula C8H8Cl3N3O4S2 B1669243 Clorsulon CAS No. 60200-06-8

Clorsulon

Katalognummer B1669243
CAS-Nummer: 60200-06-8
Molekulargewicht: 380.7 g/mol
InChI-Schlüssel: QOVTVIYTBRHADL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clorsulon is a compound belonging to the benzenesulphonamide family . It is used in veterinary medicine for the treatment of liver fluke (monotherapy), gastrointestinal and lung worms, lice, grubs, and mites (in combination with ivermectin) in cattle .


Synthesis Analysis

The synthesis of this compound involves the use of ethanol, water, and ammonia . The process includes heating to reflux for 1 hour, hot filtration, and slow cooling to 10 °C .


Molecular Structure Analysis

The molecular formula of this compound is C8H8Cl3N3O4S2 . Its average mass is 380.656 Da and its monoisotopic mass is 378.902191 Da .


Chemical Reactions Analysis

This compound is a competitive inhibitor of both 3-phosphoglycorate and ATP . It inhibits glucose utilization and acetate and propionate formation by mature Fasciola hepatica in vitro .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 380.66 . It is a solid substance that is soluble in DMSO at 70 mg/mL . It can be stored as a powder at -20°C for 3 years or in solvent at -80°C for 6 months .

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

A sensitive and highly selective stability-indicating gradient HPLC method was developed for the simultaneous determination of clorsulon and ivermectin, highlighting its application in ensuring the quality and stability of pharmaceutical formulations. This method was validated and successfully applied to a pharmaceutical dosage form containing these drugs, demonstrating its utility in the pharmaceutical industry for quality control purposes (Saad et al., 2016).

Thermodynamic Properties

The thermodynamic properties of this compound were systematically studied, providing insights into its solubility in various organic solvents. This research is valuable for understanding the behavior of this compound under different conditions, which is crucial for its formulation and application in various scientific and industrial contexts (Liu et al., 2021).

Biochemical Research

This compound's inhibitory activity against carbonic anhydrase in Schistosoma mansoni was studied, providing a molecular basis for its antiparasitic action. This research contributes to the understanding of how this compound works at a molecular level and could aid in the development of new or improved antiparasitic drugs (Ferraroni et al., 2022).

Veterinary Parasitology

The efficacy of this compound against experimental Schistosoma mansoni infection was evaluated, demonstrating its potential in treating schistosomiasis. This study provides valuable information for the veterinary field, especially in developing treatment strategies for livestock infected with parasites (Mossallam et al., 2007).

Excretion Analysis

A study on the urinary drug excretion analysis of this compound in sheep using RP-HPLC method shed light on its pharmacokinetics. Understanding the excretion pattern of this compound is crucial for determining its dosage and frequency of administration in veterinary medicine (Yan-bin, 2004).

Wirkmechanismus

Target of Action

Clorsulon, a compound belonging to the benzenesulphonamide family, is primarily targeted against liver flukes, specifically Fasciola hepatica and Fasciola gigantica . These parasites are the primary targets due to their detrimental effects on the health of livestock, particularly cattle and sheep .

Mode of Action

This compound works by inhibiting various enzymes involved in the glycolytic process of flukes . This interaction disrupts the flukes’ ability to obtain energy from glucose . As a result, the levels of ATP, the cellular fuel, are depressed .

Biochemical Pathways

The affected biochemical pathway is the glycolytic pathway, which is the primary source of energy in flukes . This compound acts as a competitive inhibitor of 8-phosphoglycerate kinase and phospho-glyceromutase . This inhibition blocks the oxidation of glucose to acetate and propionate , leading to a decrease in ATP levels within the fluke .

Pharmacokinetics

After administration, this compound is quickly absorbed into the bloodstream . Maximum plasma levels are achieved 14 to 24 hours after oral administration, and about 6 hours after subcutaneous injection . This compound binds strongly (~75%) to plasma proteins .

Result of Action

The molecular and cellular effects of this compound’s action result in the disruption of the flukes’ energy production . This leads to a decrease in motility and induces swelling and blebbing in F. hepatica mature flukes . Ultimately, this disruption in energy production leads to the death of the flukes .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the delivery form and the administered dose can affect the efficacy against specific parasites . Furthermore, this compound is often used in combination with other antiparasitic agents like ivermectin, which can enhance its efficacy .

Safety and Hazards

Clorsulon can cause serious eye irritation . It is recommended to avoid inhalation of dusts and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Zukünftige Richtungen

Clorsulon is currently used in veterinary medicine, mainly for the treatment of liver fluke in cattle, sheep, and goats . It is often used in combination with ivermectin . Future directions could involve exploring its efficacy against other parasites and potential uses in other species.

Biochemische Analyse

Biochemical Properties

Clorsulon plays a significant role in biochemical reactions. It inhibits the enzymes implicated in the glycolytic pathway, the primary source of energy in flukes .

Cellular Effects

This compound is absorbed by flukes and disrupts their cellular energy production . It inhibits glycolysis, leading to a decrease in ATP levels in the fluke . This disruption of energy production has a significant impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes in the glycolytic pathway. It acts as a competitive inhibitor of 8-phosphoglycerate kinase and phospho-glyceromutase . By blocking the oxidation of glucose to acetate and propionate, it disrupts the primary source of energy in flukes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a time-dependent effect on flukes. After single oral administrations of this compound to rats experimentally infested by flukes, it was shown that this compound is absorbed by flukes . The compound’s stability and long-term effects on cellular function are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cattle, after intraruminal administrations of 14C this compound at a level dose of 10 mg/kg bw, the maximum peak plasma levels occurred at about 24 hours after dosing . The elimination of total radioactivity from plasma was biphasic .

Metabolic Pathways

This compound is involved in the glycolytic pathway, a crucial metabolic pathway. It interacts with enzymes such as 8-phosphoglycerate kinase and phospho-glyceromutase . By inhibiting these enzymes, this compound disrupts the oxidation of glucose to acetate and propionate, affecting metabolic flux .

Transport and Distribution

This compound is rapidly absorbed into the bloodstream . When Fasciola hepatica ingest it (in plasma and bound to RBCs), they are killed because glycolysis is inhibited and cellular energy production is disrupted .

Subcellular Localization

The subcellular localization of this compound is primarily within the flukes that ingest it. It is absorbed by the flukes and disrupts their cellular energy production, leading to their death .

Eigenschaften

IUPAC Name

4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3N3O4S2/c9-7(8(10)11)3-1-4(12)6(20(14,17)18)2-5(3)19(13,15)16/h1-2H,12H2,(H2,13,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVTVIYTBRHADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045488
Record name Clorsulon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60200-06-8
Record name Clorsulon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60200-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorsulon [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060200068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clorsulon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11389
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLORSULON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clorsulon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clorsulon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLORSULON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1ZDO6LRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clorsulon
Reactant of Route 2
Clorsulon
Reactant of Route 3
Clorsulon
Reactant of Route 4
Clorsulon
Reactant of Route 5
Reactant of Route 5
Clorsulon
Reactant of Route 6
Reactant of Route 6
Clorsulon

Q & A

Q1: What is the primary mechanism of action of clorsulon?

A1: this compound is a benzenesulfonamide drug that acts as a potent fasciolicide. While its precise mechanism of action is not fully elucidated, it is believed to primarily target the parasite's energy metabolism. [, , , , ]

Q2: How does this compound's targeting of energy metabolism affect Fasciola hepatica?

A2: this compound disrupts energy production in the parasite, likely by inhibiting enzymes crucial for carbohydrate metabolism. This disruption leads to a depletion of energy reserves and ultimately results in parasite death. [, , , ]

Q3: Does this compound affect immature stages of Fasciola hepatica?

A3: Research shows this compound exhibits efficacy against both mature and, to a lesser extent, immature stages of Fasciola hepatica. Its efficacy against immature stages appears to be dose-dependent, with higher doses demonstrating greater effectiveness. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H9Cl2NO4S2, and its molecular weight is 362.23 g/mol. []

Q5: Has this compound been formulated for different routes of administration?

A5: Yes, this compound has been formulated for both oral and subcutaneous administration in various studies. It has been administered as a suspension for oral dosing and as an injectable solution for subcutaneous administration. [, , , , , , , , , , ]

Q6: Does this compound exhibit differences in pharmacokinetic parameters between sheep and goats?

A7: Yes, goats appear to eliminate this compound more efficiently than sheep. Studies have shown a higher elimination rate constant and lower area under the curve in goats compared to sheep, which might explain reported differences in this compound efficacy between the two species. [, ]

Q7: How is this compound primarily excreted from the body in sheep and goats?

A8: this compound is primarily excreted unchanged in the urine in both sheep and goats. This suggests that minimal metabolism of the drug occurs in these species. [, ]

Q8: Does the co-administration of ivermectin affect the pharmacokinetics of this compound?

A9: While co-administration of ivermectin does not significantly affect the plasma levels of this compound, it does reduce its secretion into milk. This is attributed to drug-drug interactions mediated by ABCG2, a transporter protein involved in drug efflux, which is inhibited by ivermectin. [, ]

Q9: What is the efficacy of this compound against mature Fasciola hepatica infections in cattle?

A10: this compound demonstrates high efficacy against mature Fasciola hepatica infections in cattle. Studies report efficacy exceeding 99% in reducing fluke burden when administered at dosages of 3.5 mg/kg and 7 mg/kg. [, , , ]

Q10: How effective is this compound against Fasciola gigantica in naturally infected cattle?

A11: Research suggests this compound exhibits high efficacy against Fasciola gigantica in naturally infected cattle. Studies show that animals treated with this compound remain negative for Fasciola eggs in fecal samples even ten weeks after treatment. [, ]

Q11: Can this compound be used to treat Nanophyetus salmincola infections in coyotes?

A12: Studies show that this compound is ineffective against Nanophyetus salmincola infections in coyotes, even at a dosage of 16 mg/kg. [, ]

Q12: Has resistance to this compound been reported in Fasciola hepatica?

A13: While there are no definitive reports of this compound resistance in Fasciola hepatica, some studies suggest a potential for reduced efficacy. Notably, reduced this compound efficacy has been observed in areas with reported triclabendazole resistance, indicating potential cross-resistance mechanisms. [, ]

Q13: What analytical techniques are commonly employed for this compound analysis?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in various matrices, including milk and plasma. [, , , ]

Q14: Are there any alternative analytical techniques for this compound detection?

A15: Yes, more advanced techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for this compound analysis in milk, offering enhanced sensitivity and selectivity. [, ]

Q15: Does this compound interact with drug transporters, particularly in the context of milk secretion?

A16: Yes, studies show that this compound interacts with the ABCG2 transporter, which plays a key role in drug secretion into milk. This interaction explains the observed reduction in this compound milk concentration when co-administered with ABCG2 inhibitors like ivermectin and abamectin. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.